molecular formula C22H21N3O B3907915 N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYANILINE

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYANILINE

Cat. No.: B3907915
M. Wt: 343.4 g/mol
InChI Key: JEOTXIHHYCQVKU-UHFFFAOYSA-N
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Description

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYANILINE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-26-21-14-8-6-12-19(21)23-15-22-24-18-11-5-7-13-20(18)25(22)16-17-9-3-2-4-10-17/h2-14,23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOTXIHHYCQVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYANILINE typically involves the reaction of 1-benzyl-1H-benzimidazole with 2-methoxyaniline under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYANILINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYANILINE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYANILINE is unique due to its specific structural features, such as the methoxy group attached to the aniline ring and the benzyl group on the benzimidazole moiety. These structural elements contribute to its distinct chemical and biological properties.

Biological Activity

N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-2-methoxyaniline is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₂O
  • Molecular Weight : 254.33 g/mol
  • LogP : 4.15 (indicating moderate lipophilicity)
  • Polar Surface Area : 50 Ų

The compound features a benzodiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies involving various cancer cell lines have shown promising results:

Case Study: MIA PaCa-2 Pancreatic Cancer Cells

In a study examining the effects on MIA PaCa-2 pancreatic cancer cells:

  • IC50 Value : 0.5 µM (indicating potent antiproliferative activity)
  • The compound was found to induce apoptosis through the activation of caspases and inhibition of the mTOR pathway.

This mechanism suggests that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • DNA Interaction : The benzodiazole ring can intercalate into DNA, disrupting replication and transcription processes.
  • Protein Binding : The compound may bind to proteins involved in cell signaling pathways, thereby modulating their activity.
  • Cell Membrane Penetration : Its lipophilic nature enhances its ability to penetrate cell membranes, facilitating intracellular action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1-Benzyl-1H-1,3-Benzodiazol-2-YL)METHYL]-2-METHOXYANILINE, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including benzodiazole ring formation followed by alkylation and coupling with 2-methoxyaniline. Optimization can be achieved using HPLC for purity assessment (>95%) and NMR (¹H/¹³C) for structural validation. Solvent selection (e.g., chloroform or ethanol for crystallization) and temperature control during coupling steps are critical to minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : X-ray crystallography (e.g., SHELXL refinement ) provides definitive structural confirmation. Complementary techniques include FT-IR for functional group analysis, mass spectrometry (HRMS) for molecular weight verification, and 2D NMR (COSY, HSQC) to resolve aromatic proton coupling patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Initial screening in cancer cell lines (e.g., MTT assay for cytotoxicity) and bacterial/fungal models (MIC determination) can identify baseline activity. Use positive controls (e.g., doxorubicin for anticancer, fluconazole for antifungal) and dose-response curves (1–100 µM) to assess potency .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with cyclin-dependent kinases (CDKs)?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) against CDK1/Cdc2 crystal structures (PDB: 1AQ1) identifies binding poses. Molecular dynamics simulations (50–100 ns) assess stability of ligand-protein complexes. Free energy calculations (MM-GBSA) quantify binding affinities .

Q. How does structural modification of the benzodiazole core influence anticancer activity?

  • Methodology : Synthesize analogs with substituents at the benzyl or methoxy positions. Evaluate SAR via in vitro assays (apoptosis via Annexin V/PI staining, mitochondrial membrane potential using JC-1 dye). Compare IC50 values and correlate with electronic (Hammett constants) or steric parameters .

Q. What experimental evidence supports its role in inducing apoptosis via reactive oxygen species (ROS)?

  • Methodology : Measure ROS levels using fluorescent probes (DCFH-DA) in treated cells. Validate via N-acetylcysteine (NAC) co-treatment to reverse ROS-mediated apoptosis. Western blotting for caspase-3/9 activation and Bax/Bcl-2 ratio confirms apoptotic pathways .

Q. How can crystallographic data resolve ambiguities in its tautomeric forms?

  • Methodology : Single-crystal XRD (using SHELX programs ) determines bond lengths and angles, distinguishing between keto-enol tautomers. Electron density maps and Hirshfeld surface analysis validate hydrogen bonding networks .

Methodological Considerations

  • Contradictions : While highlights CDK1 inhibition, no direct data exists for this compound. Cross-validate using kinase inhibition assays (e.g., ADP-Glo™) and compare with known inhibitors (roscovitine).
  • Data Gaps : Limited pharmacokinetic data; address via in vitro metabolic stability assays (microsomal incubation) and Caco-2 permeability studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYANILINE
Reactant of Route 2
Reactant of Route 2
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYANILINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.